2-(2-Bromoethyl)-1,4-dimethylbenzene 2-(2-Bromoethyl)-1,4-dimethylbenzene
Brand Name: Vulcanchem
CAS No.: 28081-38-1
VCID: VC16692590
InChI: InChI=1S/C10H13Br/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3
SMILES:
Molecular Formula: C10H13Br
Molecular Weight: 213.11 g/mol

2-(2-Bromoethyl)-1,4-dimethylbenzene

CAS No.: 28081-38-1

Cat. No.: VC16692590

Molecular Formula: C10H13Br

Molecular Weight: 213.11 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromoethyl)-1,4-dimethylbenzene - 28081-38-1

Specification

CAS No. 28081-38-1
Molecular Formula C10H13Br
Molecular Weight 213.11 g/mol
IUPAC Name 2-(2-bromoethyl)-1,4-dimethylbenzene
Standard InChI InChI=1S/C10H13Br/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3
Standard InChI Key SZXOBNVFLIZUAX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)CCBr

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(2-Bromoethyl)-1,4-dimethylbenzene features a benzene ring with methyl groups at the 1 and 4 positions and a bromoethyl (-CH2_2CH2_2Br) group at the 2 position. The IUPAC name, 2-(2-bromoethyl)-1,4-dimethylbenzene, reflects this substitution pattern. The bromine atom on the ethyl side chain introduces significant polarity, making the compound reactive in substitution reactions.

Table 1: Key Molecular Properties

PropertyValue
CAS No.28081-38-1
Molecular FormulaC10H13Br\text{C}_{10}\text{H}_{13}\text{Br}
Molecular Weight213.11 g/mol
IUPAC Name2-(2-bromoethyl)-1,4-dimethylbenzene
SMILESCC1=CC(=C(C=C1)C)CCBr

Synthesis and Industrial Production

Bromination of p-Xylene

The primary synthesis route involves the bromination of p-xylene (1,4-dimethylbenzene) using bromine (Br2\text{Br}_2) or hydrogen bromide (HBr\text{HBr}) in the presence of Lewis acid catalysts such as aluminum bromide (AlBr3\text{AlBr}_3). The reaction proceeds via electrophilic aromatic substitution, where the catalyst polarizes the bromine molecule, generating a bromonium ion (Br+\text{Br}^+) that attacks the electron-rich aromatic ring. The ethyl side chain is introduced through subsequent alkylation or halogenation steps.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize mixing and heat transfer. Automated systems regulate temperature (typically 50–80°C) and pressure to maximize yield (70–85%) and purity (>95%). Post-reaction purification involves fractional distillation to isolate the product from unreacted starting materials and byproducts.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN1\text{S}_\text{N}1 or SN2\text{S}_\text{N}2) with nucleophiles such as hydroxide (OH\text{OH}^-), cyanide (CN\text{CN}^-), or amines (NH2R\text{NH}_2\text{R}). In SN2\text{S}_\text{N}2 mechanisms, the nucleophile directly displaces bromide in a bimolecular process, while SN1\text{S}_\text{N}1 mechanisms involve a carbocation intermediate formed after bromide departure.

Oxidation and Reduction Pathways

  • Oxidation: Treatment with strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) converts the bromoethyl group to a ketone or carboxylic acid, depending on conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the bromoethyl group to an ethyl chain, yielding 2-ethyl-1,4-dimethylbenzene.

Applications in Organic Synthesis

Intermediate for Complex Molecules

The compound is pivotal in synthesizing pharmaceuticals, agrochemicals, and liquid crystals. For example, it serves as a precursor in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures, which are common in drug discovery.

Polymer Chemistry

In polymer science, it acts as a monomer in polycondensation reactions, contributing to thermally stable polymers with applications in electronics and coatings.

HazardPrecautionary Measures
Skin IrritationWear nitrile gloves
Eye DamageUse safety goggles
Respiratory IrritationOperate in a fume hood

Comparison with Structural Analogs

2-Bromo-1,4-dimethylbenzene (CAS 553-94-6)

This analog lacks the ethyl spacer, with bromine directly attached to the ring. The absence of the ethyl group reduces steric hindrance, increasing electrophilic substitution reactivity at the bromine site .

2-(2-Bromoethyl)-1,4-dimethoxybenzene (CAS 99187-42-5)

Replacing methyl groups with methoxy (-OCH3_3) enhances electron density on the ring, altering reaction pathways toward electrophilic substitution rather than nucleophilic attacks .

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